(S)-Methyl 3-Hydroxypentanoate

Enantiomeric excess Chiral purity Asymmetric synthesis

(S)-Methyl 3-hydroxypentanoate (CAS 42558-50-9, molecular formula C₆H₁₂O₃, molecular weight 132.16 g/mol) is a chiral β-hydroxy ester bearing a defined stereocenter at the C3 position in the (S)-configuration. It is a colorless liquid with a specific optical rotation of [α]²⁰/D +37±2° (c = 1% in chloroform), density of 1.029 g/mL at 20 °C, and refractive index n20/D 1.427.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 42558-50-9
Cat. No. B1588938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 3-Hydroxypentanoate
CAS42558-50-9
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC(CC(=O)OC)O
InChIInChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1
InChIKeyXHFXKKFVUDJSPJ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methyl 3-Hydroxypentanoate (CAS 42558-50-9): Chiral β-Hydroxy Ester for Asymmetric Synthesis Procurement


(S)-Methyl 3-hydroxypentanoate (CAS 42558-50-9, molecular formula C₆H₁₂O₃, molecular weight 132.16 g/mol) is a chiral β-hydroxy ester bearing a defined stereocenter at the C3 position in the (S)-configuration . It is a colorless liquid with a specific optical rotation of [α]²⁰/D +37±2° (c = 1% in chloroform), density of 1.029 g/mL at 20 °C, and refractive index n20/D 1.427 . As a member of the 3-hydroxypentanoate ester family, its utility in asymmetric synthesis derives from its single enantiomeric form, which distinguishes it from racemic methyl 3-hydroxypentanoate (CAS 56009-31-5) and from its (R)-enantiomer counterpart (CAS 60793-22-8) [1].

Why Racemic Methyl 3-Hydroxypentanoate or the (R)-Enantiomer Cannot Substitute for (S)-Methyl 3-Hydroxypentanoate in Chiral Synthesis


Interchanging (S)-methyl 3-hydroxypentanoate with racemic methyl 3-hydroxypentanoate or its (R)-enantiomer in stereoselective syntheses fundamentally compromises downstream product purity and bioactivity. As established in patent literature, racemic mixtures or low optical purity hydroxy esters fail to develop sufficient physiological activity or functionality when incorporated into chiral molecules, and resolution of racemates is industrially troublesome with optical purities often limited to 83–93% ee using conventional methods [1]. Furthermore, lipase-catalyzed kinetic resolutions of the racemate demonstrate that Candida antarctica lipase B reacts with (R)-methyl 3-hydroxypentanoate three times faster (enantiomeric ratio E = 3× higher) than with the (S)-enantiomer when benzyl amine is used as the nucleophile, confirming that the enantiomers exhibit fundamentally different reactivity profiles in enzymatic transformations [2]. Consequently, initiating a stereospecific synthetic pathway with the incorrect enantiomer or a racemate necessitates additional purification steps and yields materials with unpredictable stereochemical outcomes.

Quantitative Differentiation Evidence: (S)-Methyl 3-Hydroxypentanoate vs. Racemate and (R)-Enantiomer


Optical Purity: Defined Stereochemistry vs. Industrially Deficient Racemic Mixtures

(S)-Methyl 3-hydroxypentanoate is commercially available with a defined purity specification of ≥98.0% (sum of enantiomers, GC), which ensures a single defined stereocenter for downstream chiral applications [1]. In contrast, patent literature explicitly documents that methyl 3-hydroxypentanoate obtained via baker's yeast asymmetric reduction of ethyl 3-ketopentanoate yields only approximately 40% ee optical purity, and alternative methods using Candida rugosa produce material with only 83–93% ee [2]. The patent further states that such low optical purity material 'cannot be used as a physiological substance or a starting material of a functional compound' and that the processes are 'unable to use industrially' due to low substrate concentrations and complex extraction requirements [2].

Enantiomeric excess Chiral purity Asymmetric synthesis

Enzymatic Reactivity: CALB Lipase Discriminates Against the (S)-Enantiomer with Quantified Enantioselectivity

In Candida antarctica lipase B (CALB)-catalyzed aminolysis of racemic methyl 3-hydroxypentanoate, the enzyme reacts faster with the (R)-enantiomer than the (S)-enantiomer under all conditions tested. Using benzyl amine as the nucleophile, the enantiomeric ratio (E) is approximately three times higher than that measured with ammonia [1]. This means that the (S)-enantiomer remains preferentially unreacted in the mixture, enabling its recovery with enhanced enantiopurity when the (R)-enantiomer is consumed. Molecular dynamics simulations indicate that the (S)-enantiomer binds in a less favorable orientation at the enzyme active site, explaining the kinetic discrimination [1].

Lipase-catalyzed resolution Enantiomeric ratio Kinetic resolution

Pheromone Synthesis: Enantiomer-Dependent Bioactivity in Trogoderma glabrum Pheromone

Both enantiomers of methyl 3-hydroxypentanoate were prepared by microbial asymmetric reduction of 3-oxopentanoic esters and subsequently converted to the corresponding enantiomers of 4-hexanolide (γ-caprolactone), the pheromone of Trogoderma glabrum [1]. The (S)-methyl 3-hydroxypentanoate serves as the chiral precursor for (S)-4-hexanolide, and the synthesis was achieved in 8 steps with 34–35% overall yield [2]. This application demonstrates that the stereochemical identity of the starting ester directly determines the stereochemistry and biological activity of the final pheromone product—a principle applicable to the synthesis of chiral pharmaceutical intermediates and bioactive natural products.

Pheromone synthesis Insect semiochemicals Chiral natural product

Physical Property Specification: Defined Density and Refractive Index Enable QC Verification

(S)-Methyl 3-hydroxypentanoate is characterized by a defined density of 1.029 g/mL at 20 °C (lit.) and a refractive index of n20/D 1.427 . These physical constants provide unambiguous identity verification parameters that distinguish the (S)-enantiomer from the racemate. The racemic methyl 3-hydroxypentanoate (CAS 56009-31-5) has an estimated logP of -0.019 and is specified with an assay range of 95.00–100.00%, lacking the defined optical rotation value (+37° in chloroform) that characterizes the pure (S)-enantiomer [1]. The availability of these precise, enantiomer-specific physical constants enables straightforward incoming QC verification without requiring chiral chromatographic analysis.

Quality control Identity verification Physical characterization

Synthetic Efficiency: Chiral Precursor Eliminates Resolution Steps vs. Racemate Workflows

The patent literature explicitly documents the industrial disadvantages of obtaining optically pure 3-hydroxypentanoates from racemic or low-purity sources. For baker's yeast reduction, 250 g of yeast, 375 g of glucose, and 2.5 liters of water are required to process only 25 g of substrate, and the product has variable optical purity across reaction batches [1]. Additionally, the product from Candida rugosa oxidation has only 83–93% ee [1]. In contrast, (S)-methyl 3-hydroxypentanoate purchased as a ≥98.0% pure enantiomer [2] bypasses these resolution steps entirely, entering synthetic workflows directly as a defined chiral building block.

Synthetic efficiency Process economics Chiral building block

Validated Application Scenarios for (S)-Methyl 3-Hydroxypentanoate Procurement


Synthesis of Enantiopure Pheromones and Insect Semiochemicals

The (S)-enantiomer serves as the established chiral precursor for (S)-4-hexanolide (γ-caprolactone), the pheromone of Trogoderma glabrum, with an 8-step synthetic pathway yielding 34–35% overall conversion [1]. This application exemplifies the compound's utility in producing stereochemically defined insect semiochemicals where enantiomeric identity determines bioactivity. Procurement of the (S)-enantiomer is essential for laboratories synthesizing chiral pheromones, attractants, or repellents for agricultural pest management research.

Chiral Building Block for Pharmaceutical Intermediate Synthesis

The ≥98.0% enantiopurity of (S)-methyl 3-hydroxypentanoate makes it suitable as a defined chiral building block in multi-step pharmaceutical syntheses, eliminating the need for in-house resolution steps that suffer from low yields and variable optical purity [2]. The compound is used in asymmetric synthesis processes as a precursor for various chiral intermediates critical for producing enantiomerically pure medications .

Enzymatic Resolution Method Development and Calibration

Given that CALB lipase demonstrates a quantified preference for the (R)-enantiomer with an enantiomeric ratio approximately three times higher with benzyl amine compared to ammonia [3], pure (S)-methyl 3-hydroxypentanoate serves as an analytical reference standard and as the slower-reacting component in lipase-catalyzed kinetic resolution studies. This makes it valuable for laboratories developing or optimizing enzymatic resolution protocols for β-hydroxy esters.

Quality Control Reference for Chiral Chromatography

With defined physical constants including density (1.029 g/mL at 20 °C), refractive index (n20/D 1.427), and specific optical rotation ([α]²⁰/D +37±2°, c=1% in CHCl₃), the (S)-enantiomer serves as an authentic reference standard for chiral chromatographic method development and for verifying the enantiomeric composition of synthesized or isolated methyl 3-hydroxypentanoate samples .

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